molecular formula C13H14N2O4S B2471091 (2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 444544-43-8

(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B2471091
CAS No.: 444544-43-8
M. Wt: 294.33
InChI Key: OCUQUUNJEWLFFE-BUHFOSPRSA-N
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Description

(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thiazolidinone ring structure, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid typically involves the condensation of 4-methoxyaniline with ethyl acetoacetate, followed by cyclization with thioglycolic acid. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid is unique due to its thiazolidinone ring structure, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-15-12(18)10(7-11(16)17)20-13(15)14-8-3-5-9(19-2)6-4-8/h3-6,10H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUQUUNJEWLFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=NC2=CC=C(C=C2)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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